Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features and potential biological activities. The compound is classified under various categories, including aliphatic cyclic structures, heterocycles, and amides. Its systematic IUPAC name reflects its structure, which comprises a tert-butyl group, a piperidine ring, and an indazole moiety.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential applications in medicinal chemistry and pharmacology. It is cataloged under the CAS number 1198284-77-3, with a molecular formula of C17H22N3O2 and a molecular weight of approximately 306.38 g/mol .
Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate falls within the broader classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It also exhibits properties typical of carboxylate esters due to the presence of the tert-butyl carboxylate functional group.
The synthesis of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate typically involves several key steps:
The synthesis can be conducted through various methodologies including:
The molecular structure of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate can be represented as follows:
This structure includes:
The compound exhibits a molecular weight of approximately 306.38 g/mol and has notable physical properties that influence its solubility and reactivity.
Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate can undergo various chemical reactions including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or facilitate further synthetic steps. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcomes.
The mechanism of action for tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate involves interactions with specific biological targets, potentially influencing pathways related to neurotransmission or cellular signaling.
Research indicates that compounds with similar structures often exhibit activity at neurotransmitter receptors or enzymes involved in metabolic pathways. Detailed studies are needed to elucidate the precise mechanisms for this particular compound.
Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate has several scientific uses:
The synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate—a structural analog to the target indazole derivative—exemplifies a robust reductive amination approach. This pathway commences with the condensation of indoline (10 g, 83.91 mmol) and 1-Boc-4-piperidinone (16.72 g, 83.91 mmol) in 1,2-dichloroethane (DCE), catalyzed by acetic acid (4.8 mL). Sodium triacetoxyborohydride (NaBH(OAc)₃, 26.68 g, 125.87 mmol) serves as the reducing agent, added portionwise at 0°C to minimize exothermic side reactions. The reaction proceeds under argon at 65°C for 65 hours, achieving quantitative yield (27.52 g, 100%) after extraction and purification. Critical parameters include strict temperature control (<10°C during reagent addition) and anhydrous conditions to prevent Boc deprotection or reduction side products [1].
Table 1: Optimization of Reductive Amination for Piperidine-Indoline Hybrids
Parameter | Standard Condition | Optimized Variation | Impact on Yield |
---|---|---|---|
Solvent | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | Decrease (72%) |
Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH₃CN (1.5 eq) | Comparable (95%) |
Temperature | 0°C → RT, 65 h | 0°C → 40°C, 24 h | Decrease (78%) |
Acid Catalyst | AcOH (1.0 eq) | None | Collapse (<20%) |
While direct synthesis of the indazole variant is less documented, analogous one-pot strategies for piperidine-heterocycle hybrids leverage in situ Boc activation. The reductive amination protocol (Section 1.1) exemplifies this efficiency: the Boc group remains intact despite prolonged reaction times and acidic conditions (acetic acid catalyst), eliminating intermediate isolation. This system’s success hinges on the orthogonal stability of the Boc carbamate under reductive conditions and the chemoselectivity of NaBH(OAc)₃, which reduces iminium ions without attacking the carbamate carbonyl. For indazole analogs, nucleophilic substitution at C3 of indazole using 1-Boc-4-(mesyloxy)piperidine may offer a viable one-pot alternative, though solvent polarity must be optimized to suppress N2-alkylation [1] [6].
Catalytic enantioselective synthesis of chiral piperidine-indazole derivatives remains underdeveloped. However, chiral pool strategies using (R)- or (S)-piperidine-3-carboxylic acids provide access to non-racemic scaffolds. For example, methyl (R)-5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate—a pharmacologically relevant analog—is synthesized from (R)-nipecotic acid via Meldrum’s acid adduct formation, followed by β-keto ester generation and regioselective pyrazole cyclization. While direct asymmetric indazole functionalization is unreported, enzymatic resolution or chiral auxiliaries (e.g., Evans’ oxazolidinones) bound to piperidine N1 prior to Boc protection could enforce stereocontrol at C3/C4 .
The Boc group is indispensable for piperidine nitrogen protection during indazole coupling. Key strategies include:
Table 2: Protecting Group Performance in Indazole-Piperidine Synthesis
Protecting Group | Installation Reagent | Yield | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Boc | Boc₂O, DMAP, CH₂Cl₂ | 62–90% | TFA (neat), 1 h | Suzuki coupling, alkylation |
Cbz | Cbz-Cl, K₂CO₃, acetone | 75% | H₂/Pd-C, EtOH | Limited under reductive amination |
Fmoc | Fmoc-OSu, NaHCO₃, dioxane | 68% | Piperidine, DMF | Incompatible with strong acids |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: